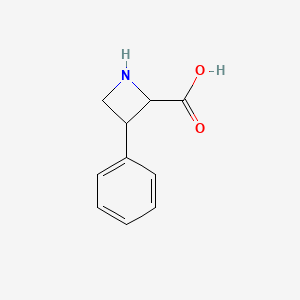

3-Phenylazetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17860873

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 3-phenylazetidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO2/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) |

| Standard InChI Key | CCKKROBXZIZREN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(N1)C(=O)O)C2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

The molecular formula of 3-phenylazetidine-2-carboxylic acid is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. The azetidine ring introduces significant ring strain due to its four-membered structure, which influences both reactivity and stability. The trans-configuration of the phenyl and carboxylic acid groups is sterically favored, though synthetic methods have also produced cis-isomers for comparative studies .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| CAS Number (Fmoc-derivative) | 204320-45-6 | |

| Stabilizing Groups | Fmoc (in derivatives) |

The Fmoc-protected derivative (C₂₅H₂₁NO₄, MW 399.44 g/mol) is commonly used in peptide synthesis to prevent unwanted side reactions .

Synthesis Methods

Racemic Synthesis of cis- and trans-Isomers

The seminal 1994 work by Blythin et al. detailed the racemic synthesis of both cis- and trans-3-phenylazetidine-2-carboxylic acids via cyclization of β-lactam precursors . Key steps include:

-

Ring-Closing Amination: N-Arylation of β-bromoacrylates followed by intramolecular cyclization.

-

Stereochemical Control: Use of chiral auxiliaries or resolution techniques to isolate trans-isomers, which dominate due to reduced steric hindrance .

Modern Stereospecific Approaches

| Method | Yield (%) | Stereoselectivity | Key Advantage |

|---|---|---|---|

| Traditional Cyclization | 45–60 | Moderate (trans) | Scalability |

| sp³-C–H Amination | 70–85 | High | Atom economy |

| Cross-Coupling | 50–75 | Variable | Functional group tolerance |

Applications in Drug Discovery and Peptidomimetics

Conformational Restriction in Peptide Design

The compound’s rigid azetidine ring mimics the side-chain conformation of phenylalanine, making it a critical tool for stabilizing peptide secondary structures . For instance, incorporation into opioid receptor ligands has enhanced binding affinity by reducing entropy loss upon target engagement .

Fragment-Based Drug Discovery

Azetidine derivatives are prioritized in fragment libraries due to their balanced hydrophobicity and hydrogen-bonding capacity. 3-Phenylazetidine-2-carboxylic acid serves as a scaffold for kinase inhibitors, with modifications at the carboxylic acid group enabling interactions with ATP-binding pockets.

Material Science and Analytical Applications

Polymeric Materials

The compound’s strained ring undergoes ring-opening polymerization to yield polyamides with tunable thermal properties. These polymers exhibit applications in biodegradable plastics and nanotechnology .

Stereoselective Synthesis Studies

Racemic Fmoc-protected derivatives are used to benchmark chromatographic resolution techniques. For example, chiral stationary phases achieve >95% enantiomeric excess in separating trans-isomers, aiding the production of enantiopure pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume